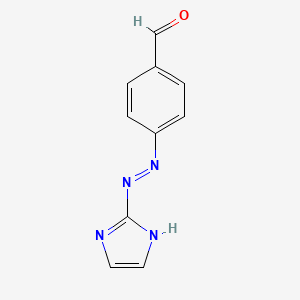
Azoaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azoaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4O and its molecular weight is 200.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Azoaldehydes have garnered attention for their potential in medicinal chemistry, particularly as intermediates in the synthesis of bioactive compounds.
1.1 Antimicrobial Activity
Recent studies have shown that azoaldehydes can be transformed into azo Schiff bases, which exhibit significant antibacterial and antifungal activities. For instance, a study synthesized ten new azo Schiff bases from a novel azoaldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. These compounds were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli, with some demonstrating moderate to high activity against these pathogens .
1.2 Anti-Helicobacter Pylori Agents
Research has also indicated that azo derivatives can serve as effective anti-Helicobacter pylori agents. A series of azo compounds containing phenolic monoterpenes were synthesized and evaluated for their inhibitory activity against H. pylori strains. Some derivatives showed promising antibacterial effectiveness, suggesting potential therapeutic applications in treating gastric infections .
Dye Production
Azoaldehydes are integral in the dye industry due to their ability to form azo dyes, which are known for their vibrant colors and stability.
2.1 Synthesis of Azo Dyes
The synthesis of azo dyes typically involves the diazotization of aromatic amines followed by coupling reactions with phenolic compounds or other nucleophiles. Azo dyes derived from azoaldehydes are used extensively in textiles, food coloring, and cosmetics due to their diverse color palette ranging from yellows to deep reds .
Table 1: Common Azo Dyes Derived from Azoaldehydes
| Dye Name | Color | Application |
|---|---|---|
| Tartrazine | Yellow | Food coloring |
| Amaranth | Red | Textile dyeing |
| Sunset Yellow | Orange | Food and textile applications |
| Methyl Orange | Orange | pH indicator |
Analytical Chemistry
Azoaldehydes are also utilized in analytical chemistry for the development of chromatographic methods.
3.1 High-Performance Liquid Chromatography (HPLC)
A recent study highlighted the use of HPLC for the identification and screening of azoaldehydes. This method allows for accurate quantification and characterization of these compounds, facilitating their analysis in various samples . The chromatographic profiles generated can be crucial for quality control in industrial applications.
Biological Screening
The biological activities of azoaldehydes extend beyond antimicrobial properties.
4.1 Antifungal Activity
In addition to antibacterial effects, azoaldehydes have been screened for antifungal activity against strains such as Candida albicans and Aspergillus flavus. In one study, synthesized azo-aldehyde compounds demonstrated notable antifungal potency compared to standard antifungal drugs like Fluconazole .
Case Studies
Several case studies illustrate the diverse applications of this compound:
5.1 Case Study: Antifungal Screening
In a study involving the antifungal screening of synthesized azo-aldehydes, it was observed that certain derivatives exhibited higher activity against A. flavus than C. albicans, indicating their potential as antifungal agents in agricultural or medical settings .
5.2 Case Study: Synthesis of Azo Schiff Bases
The synthesis and testing of new azo Schiff bases derived from novel azoaldehydes revealed that some compounds had significant activity against methicillin-resistant Staphylococcus aureus, highlighting their potential use in developing new antibiotics .
特性
CAS番号 |
26437-27-4 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.2 g/mol |
IUPAC名 |
4-(1H-imidazol-2-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C10H8N4O/c15-7-8-1-3-9(4-2-8)13-14-10-11-5-6-12-10/h1-7H,(H,11,12) |
InChIキー |
OHRRFHRRDQIQRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=NC2=NC=CN2 |
正規SMILES |
C1=CC(=CC=C1C=O)N=NC2=NC=CN2 |
同義語 |
azoaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















